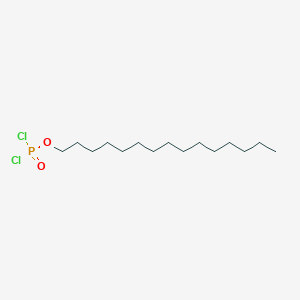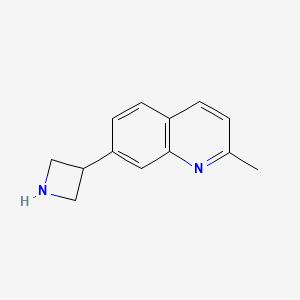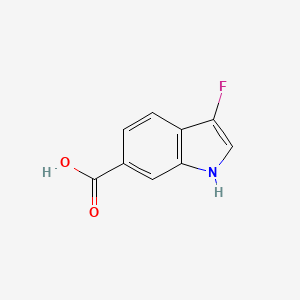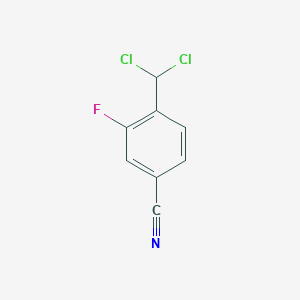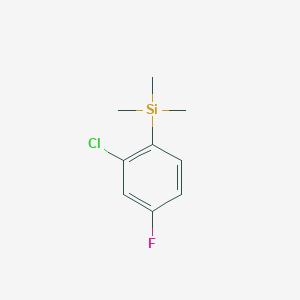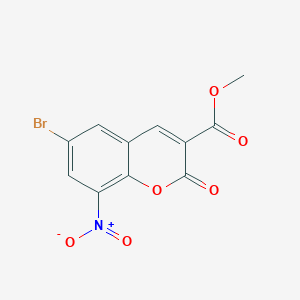
Methyl 6-Bromo-8-nitro-2-oxo-2H-chromene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-Bromo-8-nitro-2-oxo-2H-chromene-3-carboxylate is a brominated nitro-substituted coumarin derivative. Coumarins are a class of naturally occurring phenolic compounds known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the Pechmann condensation reaction, which involves the reaction of salicylaldehyde with β-keto esters in the presence of sulfuric acid.
Modern Approaches: Advanced methods include the use of microwave-assisted synthesis, which offers a more efficient and environmentally friendly approach by reducing reaction times and improving yields.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using continuous flow reactors to ensure consistency and scalability. The choice of solvent, temperature, and catalysts are optimized to achieve high purity and yield.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo oxidation to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in the formation of amino derivatives.
Substitution: Bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Typical reducing agents include iron powder and hydrogen gas.
Substitution: Nucleophiles like sodium hydroxide or ammonia are used, often in the presence of a catalyst.
Major Products Formed:
Nitroso Derivatives: Formed through oxidation of the nitro group.
Amino Derivatives: Resulting from the reduction of the nitro group.
Hydroxyl or Amino Substituted Compounds: Resulting from nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry: Methyl 6-Bromo-8-nitro-2-oxo-2H-chromene-3-carboxylate is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for developing new treatments for infections.
Medicine: Its anticancer properties are being explored, with studies investigating its potential to inhibit the growth of cancer cells.
Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals due to its unique chemical structure.
Mécanisme D'action
The compound exerts its effects through multiple pathways:
Molecular Targets: It interacts with various cellular targets, including enzymes and receptors involved in cell proliferation and apoptosis.
Pathways Involved: It modulates signaling pathways such as the MAPK/ERK pathway, which is crucial in cell growth and differentiation.
Comparaison Avec Des Composés Similaires
Coumarin: The parent compound, known for its anticoagulant properties.
Brominated Coumarins: Other brominated derivatives with similar biological activities.
Nitro Coumarins: Compounds with nitro groups that exhibit antimicrobial and anticancer properties.
Uniqueness: Methyl 6-Bromo-8-nitro-2-oxo-2H-chromene-3-carboxylate stands out due to its specific combination of bromine and nitro groups, which enhances its biological activity compared to other coumarin derivatives.
This compound continues to be a subject of extensive research due to its promising applications in various fields. Its unique chemical structure and diverse biological activities make it a valuable candidate for future scientific advancements.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Formule moléculaire |
C11H6BrNO6 |
|---|---|
Poids moléculaire |
328.07 g/mol |
Nom IUPAC |
methyl 6-bromo-8-nitro-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C11H6BrNO6/c1-18-10(14)7-3-5-2-6(12)4-8(13(16)17)9(5)19-11(7)15/h2-4H,1H3 |
Clé InChI |
TTWPKYRCPRWSKD-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=CC(=CC(=C2OC1=O)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(S)-1-Acryloylpyrrolidine-3-carbonyl]-N-methyl-L-valine](/img/structure/B15337016.png)

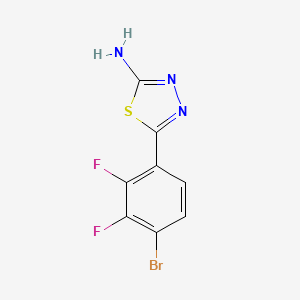
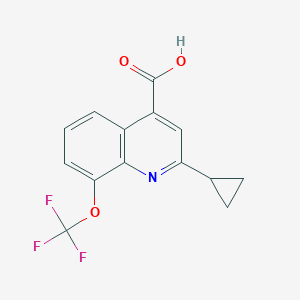
![N-Methoxy-4-[(2-methoxyethyl)(methyl)amino]-N-methylbutanamide](/img/structure/B15337059.png)
![1,1-Dimethyl-1,3-dihydrobenzo[c]thiophene](/img/structure/B15337060.png)
